2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene

Catalog No.
S845299
CAS No.
1404194-45-1
M.F
C8H6Cl2F2O
M. Wt
227.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-ben...

CAS Number

1404194-45-1

Product Name

2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene

IUPAC Name

2-chloro-4-[chloro(difluoro)methoxy]-1-methylbenzene

Molecular Formula

C8H6Cl2F2O

Molecular Weight

227.03 g/mol

InChI

InChI=1S/C8H6Cl2F2O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3

InChI Key

WLZJGMYZLJNUTN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC(F)(F)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)Cl)Cl

2-Chloro-4-[chloro(difluoro)methoxy]-1-methylbenzene (CAS 1404194-45-1) is a highly specialized, polyhalogenated toluene derivative utilized as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. Featuring a distinct reactive chlorodifluoromethoxy (-OCF2Cl) group paired with an ortho-chloro substituent, this building block offers a specific electronic and steric profile compared to standard trifluoromethoxy (-OCF3) analogs. The compound serves as a versatile precursor; the benzylic methyl group is primed for radical halogenation or oxidation, while the -OCF2Cl moiety acts as both a lipophilicity enhancer and a synthetic handle for late-stage reductive dechlorination to access difluoromethoxy (-OCF2H) derivatives. For procurement teams and synthetic chemists, this material provides a highly controlled scaffold for developing active ingredients requiring precise metabolic stability and lipophilic tuning [1].

Procurement Fit

Fluorinated aryl building block with reactive –OCF₂Cl handle
2‑Chloro substituent enables SNAr and Pd‑catalyzed coupling workflows
Convertible to –OCHF₂ via controlled hydrolysis for late‑stage diversification

Substituting this compound with the more widely available 2-chloro-4-(trifluoromethoxy)toluene or unchlorinated 4-(chlorodifluoromethoxy)toluene fundamentally compromises both downstream synthetic flexibility and final product efficacy. The -OCF3 group is synthetically inert, whereas the -OCF2Cl group allows for targeted C-Cl bond activation, enabling divergent synthesis pathways such as conversion to a hydrogen-bond-donating -OCF2H group. Furthermore, the 2-chloro substituent provides essential steric hindrance and electronic deactivation of the aromatic ring. This deactivation is critical during benzylic functionalization, as it suppresses unwanted ring-halogenation side reactions that commonly plague electron-rich toluene derivatives, thereby ensuring high-purity intermediate yields and reducing costly downstream purification steps [1].

Substitution Risk

  • Regioisomer mismatch Shifting from 2‑chloro to 3‑chloro alters ring electronics and steric accessibility, which may change SNAr kinetics and coupling selectivity.
  • –OCF₃ or –OCHF₂ cannot replicate reactivity Replacing –OCF₂Cl with –OCF₃ eliminates the labile C–Cl bond, preventing hydrolytic conversion to –OCHF₂; –OCHF₂ already lacks the reactive handle.
  • Lipophilicity shift alters partitioning –OCF₂Cl, –OCHF₂, and –OCF₃ analogs differ in logP by approximately 1–1.5 units, potentially affecting membrane permeability or environmental mobility in derived products.

Late-Stage Access to Difluoromethoxy (-OCF2H) Derivatives

The -OCF2Cl group provides a distinct synthetic advantage over the inert -OCF3 group by serving as a masked difluoromethoxy (-OCF2H) moiety. Under standard reductive conditions, the C-Cl bond in the -OCF2Cl group can be selectively cleaved. Comparative synthetic modeling shows that utilizing 2-chloro-4-[chloro(difluoro)methoxy]-1-methylbenzene allows for >85% yield of the corresponding -OCF2H derivative, whereas 2-chloro-4-(trifluoromethoxy)toluene is completely unreactive under identical conditions, requiring entirely different and often more hazardous synthetic routes to achieve the -OCF2H functionality [1].

Evidence DimensionYield of -OCF2H derivative via reductive dechlorination
Target Compound Data>85% yield of targeted -OCF2H intermediate
Comparator Or Baseline2-Chloro-4-(trifluoromethoxy)toluene (0% yield, inert C-F bonds)
Quantified DifferenceAbsolute synthetic enablement vs. complete inertness
ConditionsStandard reductive dechlorination conditions (e.g., Pd/C, H2 or radical reduction)

Procuring the -OCF2Cl building block allows chemists to divergently access both chlorodifluoromethoxy and difluoromethoxy targets from a single advanced intermediate, streamlining inventory and synthesis routes.

Regiochemistry
Reported
2‑Cl (ortho to methyl) vs. 3‑Cl (meta to methyl)
Regiochemical identity alters SNAr reactivity profile
Electronic and steric differences derived from structural identity

Enhanced Regioselectivity During Benzylic Functionalization

For the synthesis of benzyl halide intermediates, the electronic deactivation provided by both the 2-chloro and 4-OCF2Cl groups is crucial. When subjected to Wohl-Ziegler bromination (NBS/AIBN), 2-chloro-4-[chloro(difluoro)methoxy]-1-methylbenzene exhibits >95% regioselectivity for the benzylic position. In contrast, baseline analogs lacking the strongly electron-withdrawing -OCF2Cl group, such as 2-chloro-4-methoxytoluene, suffer from competitive electrophilic aromatic substitution, reducing benzylic selectivity to approximately 70-75% and generating difficult-to-separate ring-brominated impurities [1].

Evidence DimensionRegioselectivity for benzylic bromination
Target Compound Data>95% benzylic selectivity
Comparator Or Baseline2-Chloro-4-methoxytoluene (~70-75% selectivity)
Quantified Difference>20% improvement in regioselectivity
ConditionsWohl-Ziegler bromination (NBS, radical initiator, refluxing non-polar solvent)

High regioselectivity minimizes the formation of isomeric impurities, directly reducing purification costs and improving overall yield in industrial scale-up.

Lipophilicity
Class‑level inference
logP ≈ 4.0–4.5 (target) vs. ≈ 3.0–3.5 (OCHF₂) and ≈ 4.5–5.0 (OCF₃)
Midpoint lipophilicity supports permeability tuning
Based on parent compound logP and additive group contributions

Optimized Lipophilicity (LogP) for Agrochemical Formulations

The chlorodifluoromethoxy group provides a distinct physicochemical profile compared to the trifluoromethoxy group. The Hansch lipophilicity parameter (pi) for the -OCF2Cl group is higher than that of -OCF3, while also presenting a larger van der Waals volume. When incorporated into active pharmaceutical or agrochemical ingredients, the 2-chloro-4-[chloro(difluoro)methoxy]phenyl scaffold typically increases the overall LogP of the molecule by 0.3 to 0.5 units relative to the -OCF3 analog. This subtle yet significant increase in lipophilicity enhances cuticular penetration in herbicidal applications and improves membrane permeability in specific biological assays, which cannot be achieved by generic -OCF3 substitution [1].

Evidence DimensionLipophilicity modulation (LogP shift)
Target Compound Data+0.3 to +0.5 LogP units (relative to -OCF3)
Comparator Or Baseline2-Chloro-4-(trifluoromethoxy)toluene derivatives
Quantified DifferenceMeasurable increase in lipophilicity and steric volume
ConditionsStandard octanol-water partition coefficient modeling for substituted benzenes

Procuring this specific fluorinated motif allows formulators to fine-tune the membrane permeability and environmental persistence of the final active ingredient.

Hydrolytic lability
Class‑level inference
15% Cl displacement with PhS⁻ (model substrate)
Enables OCF₂Cl → OCHF₂ conversion
Sodium thiophenoxide, NMP, reflux; parent scaffold used
Purity specification
Source review
Target: 95% vs. isomer: 98%
Lower purity may require additional purification for sensitive steps
Commercial specifications; not inherent molecular property

Synthesis of Advanced Agrochemical Active Ingredients

Due to its specific lipophilicity and metabolic stability, this compound is a highly effective starting material for developing novel herbicides and fungicides. The benzylic methyl group can be oxidized to a benzoic acid or brominated to a benzyl bromide, serving as a versatile linkage point for coupling with complex heterocycles, while the -OCF2Cl group ensures targeted cuticular penetration in the final formulation [1].

Divergent Synthesis of Difluoromethoxy (-OCF2H) Pharmaceuticals

In medicinal chemistry, the -OCF2H group is highly valued as a lipophilic hydrogen-bond donor. This compound serves as a strategic precursor where the -OCF2Cl moiety acts as a masked -OCF2H group. Following the coupling of the benzylic position to the core drug scaffold, late-stage reductive dechlorination can be employed to unveil the -OCF2H group, bypassing the need for harsh, direct difluoromethylation reagents [2].

Development of Fluorinated Liquid Crystal Materials

The combination of lateral halogenation (2-chloro) and a terminal polarizable fluorinated alkoxy group (-OCF2Cl) makes this scaffold highly relevant for materials science. It can be integrated into the rigid core of liquid crystals to tune dielectric anisotropy and rotational viscosity, properties that are highly sensitive to the specific steric bulk and dipole moment of the -OCF2Cl group compared to standard -OCF3 or -OCH3 substituents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
OCF₂Cl → OCHF₂ conversion
Reactive C–Cl bond for controlled hydrolysis
Hydrolysis condition and selectivity optimization
SNAr‑based library synthesis
2‑Chloro regiochemistry with para‑OCF₂Cl activation
Reactivity and regioselectivity in cross‑coupling
Agrochemical lead optimization
Lipophilicity midpoint between OCHF₂ and OCF₃
Foliar uptake / phloem mobility prediction
¹⁸F‑radiolabeling precursor
C–Cl bond as nucleophilic ¹⁸F‑fluorination handle
Radiochemical yield and specific activity

XLogP3

5

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